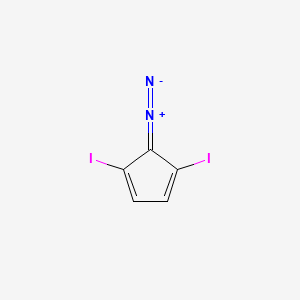
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- is a complex organometallic compound with the molecular formula C₃H₉F₁₂N₃P₆W and a molecular weight of 684.79 g/mol . This compound is notable for its unique structure, which includes tungsten coordinated with three methylimidodiphosphorus tetrafluoride ligands. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- involves the reaction of tungsten hexafluoride (WF₆) with methylimidodiphosphorus tetrafluoride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis typically involves the use of high-purity reagents and precise control of reaction parameters to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the tungsten center to lower oxidation states, typically using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include high-purity solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
Aplicaciones Científicas De Investigación
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes . The specific pathways involved depend on the nature of the reaction and the substrates involved.
Comparación Con Compuestos Similares
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- can be compared with other tungsten compounds, such as tungsten tetrafluoride (WF₄) and tungsten hexafluoride (WF₆). While all these compounds contain tungsten, their chemical properties and applications differ significantly:
Tungsten tetrafluoride (WF₄): This compound is used in chemical vapor deposition processes and has a polymeric structure.
Tungsten hexafluoride (WF₆): Known for its use in the semiconductor industry, WF₆ is a volatile compound used in the deposition of tungsten films.
The uniqueness of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- lies in its specific ligand coordination, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science .
Propiedades
Número CAS |
63371-85-7 |
|---|---|
Fórmula molecular |
C3H15F12N3P6W+6 |
Peso molecular |
690.84 g/mol |
Nombre IUPAC |
[difluorophosphaniumyl(methyl)amino]-difluorophosphanium;tungsten |
InChI |
InChI=1S/3CH3F4NP2.W/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
Clave InChI |
GJJRJZCMHLUMTA-UHFFFAOYSA-T |
SMILES canónico |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



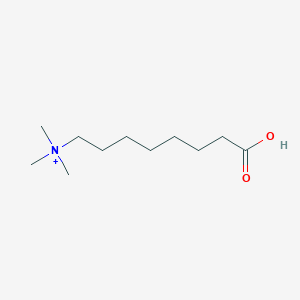
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
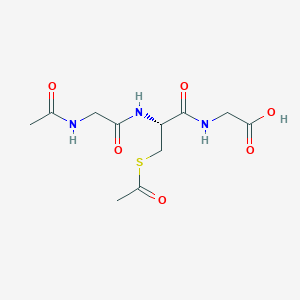
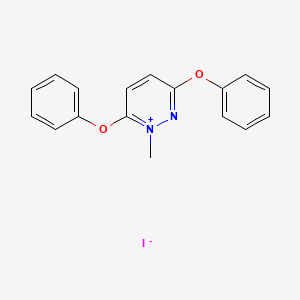

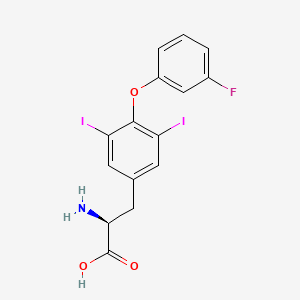
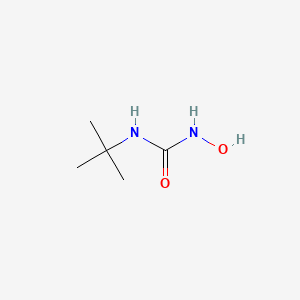
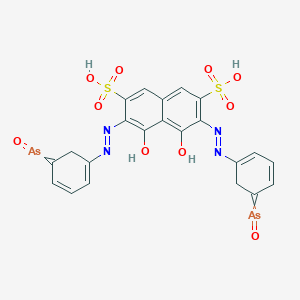
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
